molecular formula C11H13BrO2 B2467896 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene CAS No. 72224-02-3

1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene

Cat. No.: B2467896
CAS No.: 72224-02-3
M. Wt: 257.127
InChI Key: ROBFXPGPCSYINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene is an organic compound characterized by the presence of both bromoethoxy and propenyloxy functional groups attached to a benzene ring

Properties

IUPAC Name

1-(2-bromoethoxy)-4-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h2-6H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFXPGPCSYINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Etherification: The formation of an ether bond between the bromoethoxy group and the benzene ring.

    Allylation: The addition of a propenyloxy group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The propenyloxy group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of iodinated derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a precursor to pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene involves its interaction with various molecular targets and pathways. The bromoethoxy and propenyloxy groups can participate in different chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene can be compared with other similar compounds, such as:

    1-(2-Bromoethoxy)-4-methoxybenzene: Lacks the propenyloxy group, resulting in different reactivity and applications.

    1-(2-Chloroethoxy)-4-(2-propenyloxy)benzene: Substitution of bromine with chlorine alters the compound’s chemical properties.

    1-(2-Bromoethoxy)-4-(2-butoxy)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

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